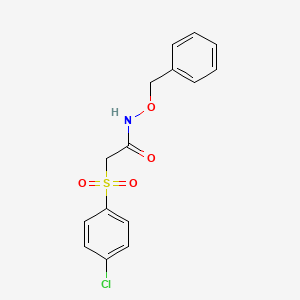
2-(4-chlorophenyl)sulfonyl-N-phenylmethoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)sulfonyl-N-phenylmethoxyacetamide, also known as N-(4-chlorophenyl)sulfonyl-2-(phenylmethoxy)acetamide (CPSMPA), is a chemical compound that has been widely used in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. CPSMPA has been found to have a wide range of applications in scientific research, including in the study of ion channels, neurotransmitters, and pain pathways.
Mecanismo De Acción
CPSMPA acts by binding to specific sites on ion channels and receptors, thereby modulating their activity. For example, CPSMPA binds to a specific site on the TRPA1 channel, causing it to become less responsive to stimuli that would normally activate it. This results in a reduction in pain signaling.
Biochemical and Physiological Effects:
CPSMPA has been found to have a number of biochemical and physiological effects. In addition to its effects on ion channels and receptors, CPSMPA has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase. This enzyme is involved in the regulation of pH in the body, and its inhibition by CPSMPA can result in changes in acid-base balance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPSMPA has several advantages for use in lab experiments. It is a highly specific modulator of ion channels and receptors, making it a valuable tool for studying their function. CPSMPA is also relatively easy to synthesize and has a long shelf life. However, some limitations of CPSMPA include its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are several future directions for research involving CPSMPA. One area of interest is the development of new analogs of CPSMPA with improved potency and specificity. Another potential application is the use of CPSMPA in the treatment of pain and inflammation. Additionally, research is needed to further elucidate the mechanisms of action of CPSMPA and its effects on various ion channels and receptors.
Métodos De Síntesis
CPSMPA can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(4-chlorophenyl)sulfonyl-N-phenylmethoxyacetamide(phenylmethoxy)acetamide in the presence of a base such as triethylamine. The reaction produces CPSMPA as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
CPSMPA has been extensively used in scientific research due to its ability to modulate the activity of various ion channels and receptors. This compound has been found to be a potent blocker of the TRPA1 channel, which plays a key role in pain signaling. CPSMPA has also been shown to inhibit the activity of the P2X7 receptor, which is involved in inflammation and immune response.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-13-6-8-14(9-7-13)22(19,20)11-15(18)17-21-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJCIFQRTOJBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfonyl-N-phenylmethoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

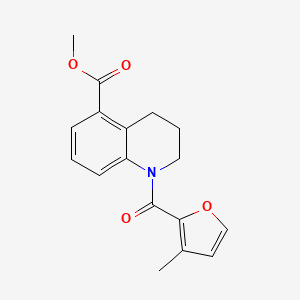

![N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7539494.png)
![N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7539495.png)
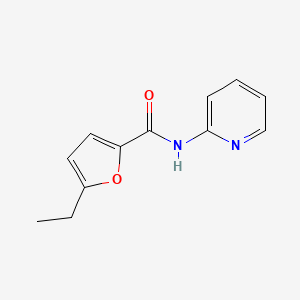
![N-[3-(4-ethyl-1,2,4-triazol-3-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide](/img/structure/B7539502.png)
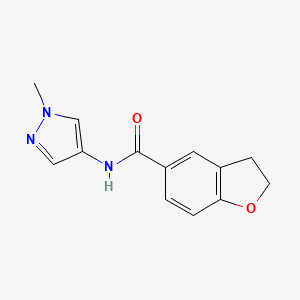
![1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7539530.png)

![1,3-dimethyl-N-phenylmethoxy-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539563.png)
![(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7539570.png)
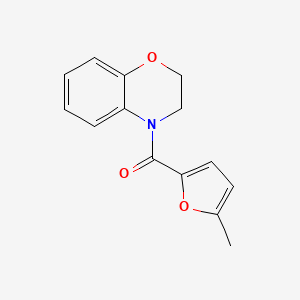
![N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7539577.png)
![N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)